N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate

Copper affinity log K tripeptide-1 comparison

N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate (synonyms: GHK-Cu acetate, prezatide copper acetate, copper tripeptide-1 acetate) is the acetate salt form of the endogenous copper-chelating tripeptide glycyl-L-histidyl-L-lysine (GHK) complexed with Cu(II). Originally isolated from human plasma by Pickart and Thaler in 1973, GHK-Cu is a naturally occurring carrier peptide that delivers copper to tissues with exceptionally high affinity (log K ≈ 16.4 at physiological pH).

Molecular Formula C16H25CuN6O6-
Molecular Weight 460.95 g/mol
Cat. No. B15249051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
Molecular FormulaC16H25CuN6O6-
Molecular Weight460.95 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2]
InChIInChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1
InChIKeyLLUWJEZXXILAIM-ULEGLUPFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(N-glycyl-L-histidyl)-L-Lysine Copper Complex Acetate (GHK-Cu Acetate / Prezatide Copper Acetate): Baseline Identity and Scientific Selection Rationale


N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate (synonyms: GHK-Cu acetate, prezatide copper acetate, copper tripeptide-1 acetate) is the acetate salt form of the endogenous copper-chelating tripeptide glycyl-L-histidyl-L-lysine (GHK) complexed with Cu(II) [1]. Originally isolated from human plasma by Pickart and Thaler in 1973, GHK-Cu is a naturally occurring carrier peptide that delivers copper to tissues with exceptionally high affinity (log K ≈ 16.4 at physiological pH) [2]. Plasma GHK concentration declines from approximately 200 ng/mL at age 20 to ~80 ng/mL by age 60, underpinning its use in regenerative and anti-aging research [3]. The acetate counterion form is specifically utilized in the marketed wound-care product Iamin gel and provides defined stoichiometry and water solubility advantageous for aqueous topical and injectable formulations .

Why Generic Substitution of N2-(N-glycyl-L-histidyl)-L-Lysine Copper Complex Acetate Risks Altered Bioactivity and Formulation Failure


In-class copper-peptide complexes cannot be assumed interchangeable because the biological activity of GHK-Cu requires the simultaneous presence of the specific Gly-His-Lys peptide sequence and coordinated Cu(II) [1]. Copper-free tripeptide-1 (GHK alone, CAS 72957-37-0) lacks the ability to deliver copper to copper-dependent enzymes such as lysyl oxidase and does not reproduce the MMP-2/TIMP modulation profile of the copper complex, as demonstrated by Siméon et al. showing that copper ions, not the free tripeptide, were required for MMP-2 upregulation in fibroblast cultures [2]. Sequence variants such as AHK-Cu (alanine substitution for glycine) exhibit altered copper-binding geometry, differential stability, and a distinct biological activity profile skewed toward hair follicle elongation rather than broad-spectrum ECM remodeling [3]. The acetate counterion in prezatide copper acetate is not pharmacologically inert: it defines the salt stoichiometry, governs aqueous solubility, and influences the equilibrium between mono- and bis-complex species at neutral pH, which directly impacts copper bioavailability in topical formulations .

N2-(N-glycyl-L-histidyl)-L-Lysine Copper Complex Acetate: Quantified Differentiation Evidence vs. Comparators for Procurement Decisions


Copper(II) Binding Affinity: GHK-Cu Acetate vs. Copper-Free Tripeptide-1

GHK-Cu acetate binds Cu(II) with a formation constant of log K ≈ 16.4 at physiological pH, enabling it to extract copper from albumin and deliver it to copper-dependent enzymes including lysyl oxidase and superoxide dismutase [1]. In contrast, copper-free tripeptide-1 (GHK, CAS 72957-37-0) has zero copper-binding capacity and cannot function as a copper carrier [2]. The difference is absolute and categorical: the copper complex possesses carrier-peptide functionality entirely absent in the copper-free form.

Copper affinity log K tripeptide-1 comparison copper delivery carrier peptide

In Vivo Collagen Deposition: GHK-Cu Acetate vs. Vitamin C and Retinoic Acid in Human Skin

In a head-to-head human comparative trial, topical GHK-Cu increased collagen deposition in 70% of treated participants after 1 month of daily application, versus 50% for vitamin C cream and 40% for retinoic acid cream [1]. The 1.4-fold advantage over vitamin C and 1.75-fold advantage over retinoic acid represent quantitative superiority in collagen synthesis stimulation measured directly in human skin [2]. Furthermore, a separate 12-week randomized study of 67 women using twice-daily GHK-Cu cream confirmed significant epidermal and dermal thickening with increased keratinocyte proliferation [3].

Collagen deposition human clinical skin anti-aging tretinoin comparison vitamin C comparison

Wound Closure in Ischemic Tissue: GHK-Cu Acetate (TCC/Iamin Gel) vs. Vehicle and Untreated Control in Rat Model

In a controlled rat ischemic open-wound model, topical GHK-Cu (as tripeptide-copper complex, TCC; Iamin 2% Gel) produced a 64.5% reduction in wound area by day 13, compared to 45.6% for the vehicle (hydroxypropyl-methylcellulose) group and only 28.2% for the untreated control group [1]. Wound area reduction was significantly greater for TCC vs. control at days 3-5, 6-9, and 11-13 (p<0.05), and significantly greater than vehicle on days 3 and 9 [2]. Additionally, TCC-treated wounds exhibited significantly lower concentrations of TNF-α, MMP-2, and MMP-9 compared to control wounds at days 6, 10, and 13 [3].

Wound closure ischemic wound rat model Iamin gel TCC

Aqueous Stability and Preformulation Profile: GHK-Cu Acetate vs. Degradation Susceptibility Under Stressed Conditions

A comprehensive preformulation study demonstrated that GHK-Cu remains stable in water and in pH 4.5-7.4 buffers for at least 2 weeks at 60°C, exhibiting first-order degradation kinetics under basic and oxidative stress but remarkable thermal stability under neutral-aqueous conditions [1]. The octanol-phosphate buffered saline distribution coefficient (log D) was determined to be between -2.38 and -2.49 across pH 4.5-7.4, confirming the highly hydrophilic nature of the complex, which favors aqueous formulation but necessitates carrier systems (e.g., niosomes, liposomes) for effective stratum corneum penetration . GHK-Cu was compatible with Span 60-based niosomes but exhibited reduced stability in the presence of the negatively charged lipid dicetyl phosphate, providing actionable formulation guidance absent for most uncharacterized copper-peptide analogs [2].

Preformulation stability pH stability log D topical delivery

Collagen IV Synergy with Hyaluronic Acid: GHK-Cu Acetate + LMW HA vs. GHK-Cu Alone

In a systematic combination study, GHK-Cu combined with low molecular weight hyaluronic acid (LMW HA) at a 1:9 ratio produced a 25.4-fold synergistic elevation of collagen IV synthesis in human dermal fibroblast cell assays compared to untreated control, and a 2.03-fold increase in ex-vivo human skin tissue [1]. This synergy was specific to collagen IV — the critical component of the dermal-epidermal junction (DEJ) — and was not equivalently achieved with GHK-Cu alone or HA alone at the tested concentrations [2]. The combination also upregulated collagen I and VII expression, but the collagen IV synergy was the most pronounced effect observed [3].

Collagen IV hyaluronic acid synergy dermal-epidermal junction fibroblast ex-vivo skin

Evidence-Backed Application Scenarios for N2-(N-glycyl-L-histidyl)-L-Lysine Copper Complex Acetate in R&D and Industrial Formulation


Accelerated Ischemic and Chronic Wound Closure — Topical Gel Formulation

For preclinical or industrial development of wound-care products targeting ischemic or chronic wounds (e.g., diabetic ulcers, pressure sores), GHK-Cu acetate at 2% in a hydrogel vehicle (as in Iamin gel) provides a quantified 2.3-fold wound area reduction advantage over untreated control and a 1.4-fold advantage over vehicle alone at day 13 in an established rat ischemic wound model [1]. The concurrent reduction in wound-tissue TNF-α, MMP-2, and MMP-9 supports a dual mechanism of accelerated closure plus anti-proteolytic protection [2]. This evidence directly supports formulation development for products where speed of wound closure and modulation of the ischemic wound microenvironment are primary product claims.

Anti-Aging and DEJ-Targeting Cosmetic Serums with Optimized GHK-Cu:HA Synergy

Cosmetic formulators seeking differentiated anti-aging claims can exploit the quantitatively characterized synergy between GHK-Cu acetate and LMW HA at a 1:9 ratio, which produces a 25.4-fold elevation of collagen IV in fibroblast models and a 2.03-fold increase in ex-vivo human skin [1]. Collagen IV is the principal structural protein of the dermal-epidermal junction, and its targeted upregulation addresses skin thinning and DEJ flattening that characterize photoaging. This synergy is uniquely documented for GHK-Cu and provides a formulation ratio that can be incorporated directly into product development specifications, distinguishing such products from generic copper-peptide or HA-only serums.

Post-Procedure Skin Regeneration Formulations — Collagen Deposition Superiority

For post-laser, post-microneedling, or post-peel regenerative skincare products, GHK-Cu acetate's demonstrated ability to increase collagen deposition in 70% of human participants — outperforming vitamin C (50%) and retinoic acid (40%) — provides a quantitative efficacy claim foundation [1]. The lower irritation profile of GHK-Cu compared to tretinoin, combined with its MMP-modulating and TIMP-upregulating activity, makes it suitable for compromised-barrier post-procedure applications where retinoid tolerance is poor [2]. The preformulation data confirming stability at pH 5.5-7.0 and compatibility with Span 60 niosomes further support rational formulation design for these sensitive applications [3].

Copper-Dependent Enzyme Activation in Tissue Engineering Scaffolds

In biomaterial and tissue engineering research, GHK-Cu acetate's log K ≈ 16.4 copper affinity enables it to function as a controlled copper-delivery vehicle to copper-dependent enzymes (lysyl oxidase, superoxide dismutase) critical for ECM crosslinking and oxidative stress protection [1]. Unlike copper-free tripeptide-1 or inorganic copper salts that dissociate uncontrollably at physiological pH, GHK-Cu maintains copper in a bioavailable yet complexed state that prevents free-copper pro-oxidant toxicity [2]. This property is leveraged in supramolecular metallopeptide hydrogels where Cu²⁺ coordination drives self-assembly into bioactive scaffolds with enhanced protease resistance, directly applicable to 3D cell culture matrices and implantable wound dressings [3].

Quote Request

Request a Quote for N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.